REACTION_CXSMILES
|
F[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].Cl.[CH3:15][NH:16][O:17][CH3:18].[CH2:19]([N:21](CC)[CH2:22]C)C.Cl.C(N=C=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1>CN(C)C=O>[CH3:19][N:21]([CH3:22])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:16]([O:17][CH3:18])[CH3:15])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,4.5|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
11.65 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
9.31 g
|
Type
|
reactant
|
Smiles
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OC1=CC=CC=2NN=NC21
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (150 mL) and brine (150 mL)
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Type
|
CONCENTRATION
|
Details
|
The organics were concentrated on rotary evaporator
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Type
|
CUSTOM
|
Details
|
the crude was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with 40% ethyl acetate in hexanes
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Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=C(C=C(C(=O)N(C)OC)C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |